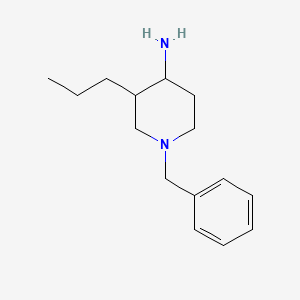![molecular formula C14H8BrCl B14207041 1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene CAS No. 832744-19-1](/img/structure/B14207041.png)
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrCl It is a derivative of benzene, featuring a bromine atom and a 3-chlorophenyl ethynyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the coupling of 1-bromo-2-iodobenzene with 3-chlorophenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 60-80°C) to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, NaOH) in solvents like toluene or THF are typical.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and other substituted benzene derivatives.
Coupling Reactions: Products are often biaryl compounds or extended conjugated systems.
Oxidation and Reduction Reactions: Products include carbonyl compounds, alkenes, and alkanes.
科学研究应用
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. For example, the ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
相似化合物的比较
1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene can be compared with other similar compounds, such as:
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene: Similar structure but with the chlorine atom in the para position, which may affect its reactivity and binding properties.
1-Bromo-2-[(3-fluorophenyl)ethynyl]benzene: The fluorine atom can influence the compound’s electronic properties and reactivity.
1-Bromo-2-[(3-methylphenyl)ethynyl]benzene: The methyl group can affect the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and scientific research.
属性
CAS 编号 |
832744-19-1 |
|---|---|
分子式 |
C14H8BrCl |
分子量 |
291.57 g/mol |
IUPAC 名称 |
1-bromo-2-[2-(3-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-14-7-2-1-5-12(14)9-8-11-4-3-6-13(16)10-11/h1-7,10H |
InChI 键 |
FGPULAWQTKNFBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


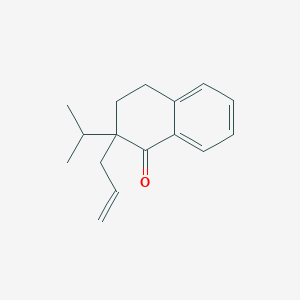
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
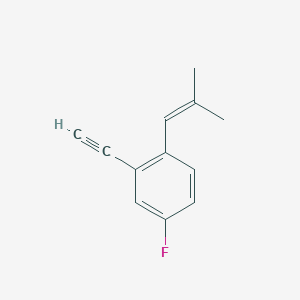
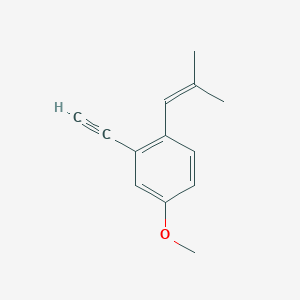

![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
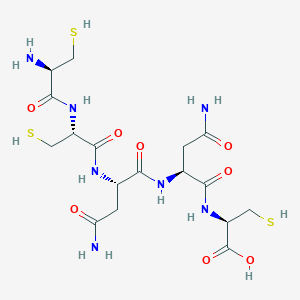
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

